molecular formula C19H16N4O2S2 B10998166 2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B10998166
M. Wt: 396.5 g/mol
InChI Key: KALJVLSKDAPCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features an indole ring, a thiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole derivative, the acetamido group can be introduced via acetylation using acetic anhydride in the presence of a base like pyridine.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with a haloketone.

    Coupling Reactions: The indole and thiazole derivatives can be coupled using a suitable linker, such as an acetamide group, through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the acetamido group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe or ligand in studying protein interactions, given its potential to bind to specific biological targets.

Medicine

In medicinal chemistry, 2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, owing to the presence of multiple aromatic rings.

Mechanism of Action

The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole and thiazole rings could facilitate binding to hydrophobic pockets in proteins, while the acetamido group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophene ring in 2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide distinguishes it from other similar compounds. Thiophene rings can impart unique electronic properties, making this compound potentially useful in applications requiring specific electronic characteristics.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H16N4O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H16N4O2S2/c1-12(24)20-14-4-2-5-16-13(14)7-8-23(16)10-18(25)22-19-21-15(11-27-19)17-6-3-9-26-17/h2-9,11H,10H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

KALJVLSKDAPCPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.